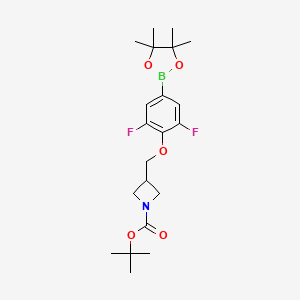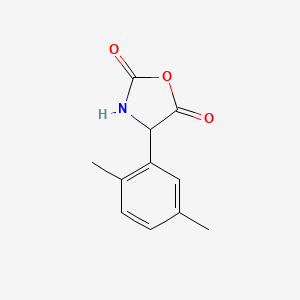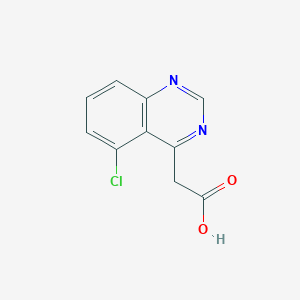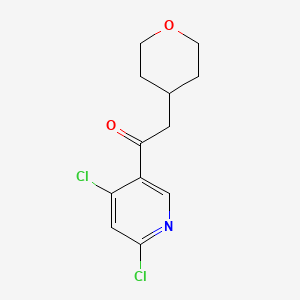
1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone is a synthetic organic compound that features a pyridyl group substituted with chlorine atoms and a tetrahydropyranyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridyl intermediate: Starting with a pyridine derivative, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the tetrahydropyranyl group: This step might involve the use of a protecting group strategy, where the tetrahydropyranyl group is introduced using reagents like dihydropyran in the presence of an acid catalyst.
Final coupling reaction: The final step could involve coupling the chlorinated pyridyl intermediate with the tetrahydropyranyl derivative under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction could be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions might occur at the chlorinated positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridyl ketone, while reduction could produce a pyridyl alcohol.
Aplicaciones Científicas De Investigación
1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4,6-Dichloro-3-pyridyl)-2-(4-methoxypyranyl)ethanone
- 1-(4,6-Dichloro-3-pyridyl)-2-(4-ethoxypyranyl)ethanone
- 1-(4,6-Dichloro-3-pyridyl)-2-(4-methylpyranyl)ethanone
Uniqueness
1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone is unique due to the presence of the tetrahydropyranyl group, which can impart specific chemical properties such as increased stability or altered reactivity compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C12H13Cl2NO2 |
|---|---|
Peso molecular |
274.14 g/mol |
Nombre IUPAC |
1-(4,6-dichloropyridin-3-yl)-2-(oxan-4-yl)ethanone |
InChI |
InChI=1S/C12H13Cl2NO2/c13-10-6-12(14)15-7-9(10)11(16)5-8-1-3-17-4-2-8/h6-8H,1-5H2 |
Clave InChI |
CLROQASSNXLGFR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1CC(=O)C2=CN=C(C=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



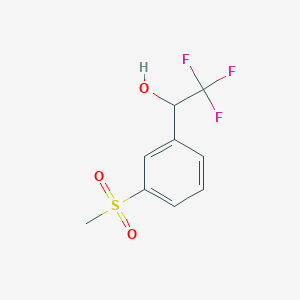


![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)
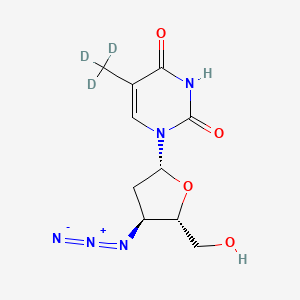
![Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate](/img/structure/B13714640.png)
![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)

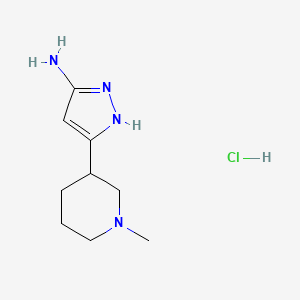
![O-[(6-Methyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13714670.png)
